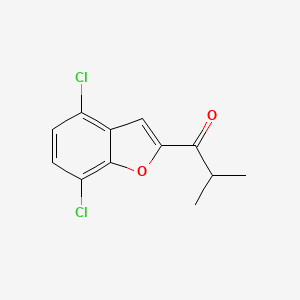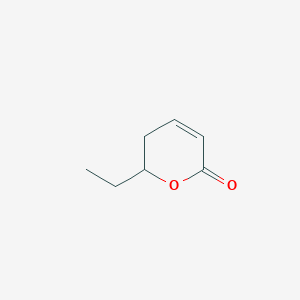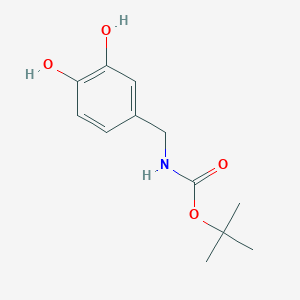
(3,4-Dihydroxy-benzyl)-carbamic Acid Tert-butyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(3,4-dihydroxyphenyl)methyl]carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a 3,4-dihydroxyphenylmethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3,4-dihydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3,4-dihydroxybenzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of tert-butyl N-[(3,4-dihydroxyphenyl)methyl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[(3,4-dihydroxyphenyl)methyl]carbamate can undergo oxidation reactions, particularly at the 3,4-dihydroxyphenyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can also undergo reduction reactions, especially at the carbamate group. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution at the carbamate group. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of the 3,4-dihydroxyphenyl group.
Reduction: Reduced derivatives of the carbamate group.
Substitution: Substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[(3,4-dihydroxyphenyl)methyl]carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under relatively mild conditions, making it useful in multi-step organic synthesis.
Biology: In biological research, this compound is used to protect amine groups in biomolecules, facilitating the study of complex biological processes without interference from reactive amine groups.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates. Its ability to protect amine groups makes it valuable in the development of drugs that require selective modification of functional groups.
Industry: In the industrial sector, tert-butyl N-[(3,4-dihydroxyphenyl)methyl]carbamate is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(3,4-dihydroxyphenyl)methyl]carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage prevents the amine group from participating in unwanted side reactions during chemical synthesis. The compound can be deprotected under acidic conditions, releasing the free amine group for further reactions.
Comparación Con Compuestos Similares
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-[(3,4-dihydroxyphenyl)methyl]carbamate.
Benzyl carbamate: Another carbamate used for protecting amine groups, but with a benzyl group instead of a tert-butyl group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used for protecting amines in peptide synthesis, similar to tert-butyl carbamate but with different deprotection conditions.
Uniqueness: tert-Butyl N-[(3,4-dihydroxyphenyl)methyl]carbamate is unique due to the presence of the 3,4-dihydroxyphenylmethyl group, which provides additional functionality and reactivity compared to other carbamates. This makes it particularly useful in applications where selective modification of the phenyl group is required.
Propiedades
Fórmula molecular |
C12H17NO4 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(3,4-dihydroxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-7-8-4-5-9(14)10(15)6-8/h4-6,14-15H,7H2,1-3H3,(H,13,16) |
Clave InChI |
XREGVKDMOATJAW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



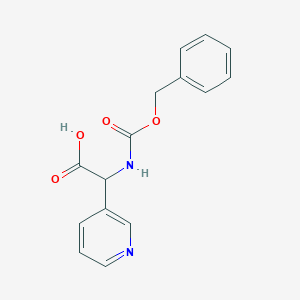

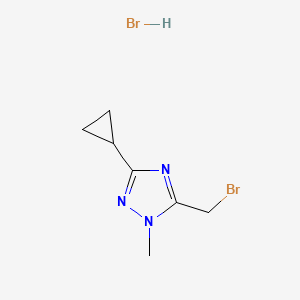
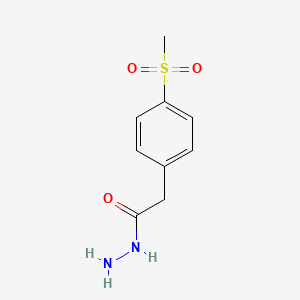
![tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-3-methylbutyl]carbamate](/img/structure/B13501562.png)

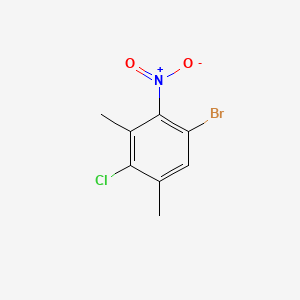
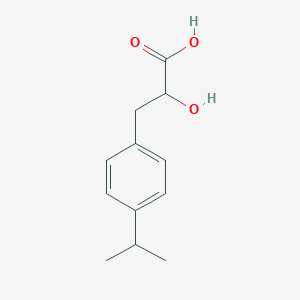
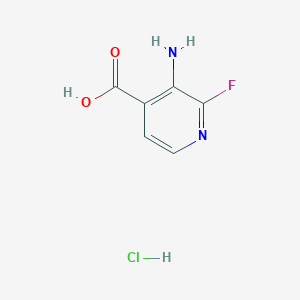
![rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B13501587.png)
